molecular formula C14H20N4O B2643493 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-66-9

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2643493
CAS No.: 2034375-66-9
M. Wt: 260.341
InChI Key: JVBBBVXHWQPAJH-UHFFFAOYSA-N
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Description

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the butyl and isopropylamino groups. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular pathways. This inhibition can lead to changes in cell proliferation, apoptosis, and other critical cellular functions .

Comparison with Similar Compounds

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

8-butyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-5-8-18-12(19)7-6-11-13(17-10(2)3)15-9-16-14(11)18/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBBBVXHWQPAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC2=C(N=CN=C21)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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